molecular formula C14H16O3 B13530332 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B13530332
M. Wt: 232.27 g/mol
InChI Key: GSVUCZMYSBJLDO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)bicyclo[211]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclo[211]hexane derivatives These compounds are characterized by their unique bicyclic structure, which consists of two fused cyclopropane rings

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives. The reaction conditions typically involve the use of a photochemical reactor and appropriate light sources to induce the cycloaddition reaction.

Industrial production methods for this compound may involve large-scale photochemical reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.

    Substitution: Substitution reactions can occur at the methoxyphenyl group or the carboxylic acid group, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones, while reduction of the methoxyphenyl group may produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of complex molecules and bioactive compounds . Its unique bicyclic structure makes it an attractive scaffold for drug discovery and development.

In biology and medicine, this compound has been explored for its potential as a bioisostere for ortho-substituted benzenes . Bioisosteres are compounds that mimic the biological activity of another molecule while having a different chemical structure. This property makes this compound a promising candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.

In the industrial sector, this compound can be used in the development of new materials and agrochemicals. Its incorporation into the structure of fungicides has shown high antifungal activity .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. The methoxyphenyl group and carboxylic acid functional group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexanes . These compounds share the same bicyclic core structure but differ in the nature and position of substituents. The presence of the methoxyphenyl group and carboxylic acid functional group in this compound makes it unique and imparts specific chemical and biological properties.

Similar compounds include:

These compounds can be used as references to highlight the uniqueness and potential applications of this compound.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C14H16O3/c1-17-11-4-2-10(3-5-11)14-7-9(8-14)6-12(14)13(15)16/h2-5,9,12H,6-8H2,1H3,(H,15,16)

InChI Key

GSVUCZMYSBJLDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2)CC3C(=O)O

Origin of Product

United States

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